molecular formula C17H11N3O2 B10940125 3-Phenyl-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

3-Phenyl-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

Cat. No.: B10940125
M. Wt: 289.29 g/mol
InChI Key: DCYDZBNZVULNAI-UHFFFAOYSA-N
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Description

3-Phenyl-5-(5-phenyl-3-isoxazolyl)-1,2,4-oxadiazole is a heterocyclic compound that features both isoxazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(5-phenyl-3-isoxazolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-5-isoxazolylmethanol with nitrile oxides under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(5-phenyl-3-isoxazolyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Phenyl-5-(5-phenyl-3-isoxazolyl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 3-phenyl-5-(5-phenyl-3-isoxazolyl)-1,2,4-oxadiazole is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(5-phenyl-3-isoxazolyl)-1,2,4-oxadiazole is unique due to its dual ring structure, which combines the properties of both isoxazole and oxadiazole rings

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

3-phenyl-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H11N3O2/c1-3-7-12(8-4-1)15-11-14(19-21-15)17-18-16(20-22-17)13-9-5-2-6-10-13/h1-11H

InChI Key

DCYDZBNZVULNAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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